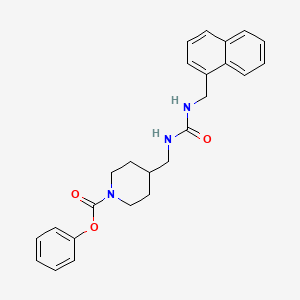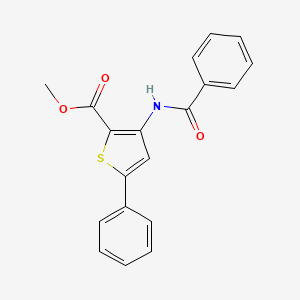
4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential in the development of new drugs. This compound belongs to the sulfonamide class of compounds and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide in lab experiments is its potent antitumor activity. This compound has shown promising results in various cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
The future directions for the research on 4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide are vast. One of the future directions is to investigate its potential in the treatment of other neurodegenerative disorders, such as Huntington's disease and multiple sclerosis. Another future direction is to explore its mechanism of action in more detail, which can lead to the development of more potent and selective drugs. Additionally, further studies are needed to investigate its safety and toxicity profile in vivo.
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. Its potent antitumor activity and potential in the treatment of neurodegenerative disorders make it a potential candidate for the development of new drugs. However, further studies are needed to investigate its mechanism of action, safety, and toxicity profile.
Synthesis Methods
The synthesis of 4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide involves the reaction of 4-ethoxy-3-fluoroaniline with 3-(furan-2-yl)pyrazin-2-ylmethanol in the presence of a base to form the intermediate. The intermediate is then reacted with benzenesulfonyl chloride to form the final product.
Scientific Research Applications
The scientific research application of 4-ethoxy-3-fluoro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is vast. This compound has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4S/c1-2-24-15-6-5-12(10-13(15)18)26(22,23)21-11-14-17(20-8-7-19-14)16-4-3-9-25-16/h3-10,21H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNLNNUFUBFTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2856489.png)






![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)
![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)
![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)

![N-(2,5-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2856507.png)